Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
CAS No.: 181136-65-2
Cat. No.: VC20913574
Molecular Formula: C18H22O7S
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181136-65-2 |
|---|---|
| Molecular Formula | C18H22O7S |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | [(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |
| Standard InChI | InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1 |
| Standard InChI Key | YPJGKQRQWRZEKO-VVRBALCJSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is a complex organic compound with the molecular formula C18H22O7S and a molecular weight of approximately 382.42808 g/mol . It is derived from L-rhamnose, a naturally occurring sugar found in many plant-based foods and certain bacteria. The compound's unique structure makes it an interesting candidate for various chemical syntheses and potential applications in drug development.
Synthesis Methods
Phenyl thioglycosides like Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside are typically synthesized through thioglycosylation reactions involving per-O-acetylated sugars reacting with aryl mercaptans or similar reagents under specific conditions . Catalysts such as InBr₃ can facilitate these reactions efficiently at room temperature .
Applications in Glycosylation Reactions
This compound serves as a glycosyl donor in glycosylation reactions due to its reactive anomeric center protected by the phenylthio group . Glycosylation reactions are crucial for synthesizing complex carbohydrates that mimic natural oligosaccharides found on cell surfaces or bacterial capsules.
α-Glycosylation Selectivity
In glycosylation reactions involving thiodonors like Phenyl thioglycosides:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume